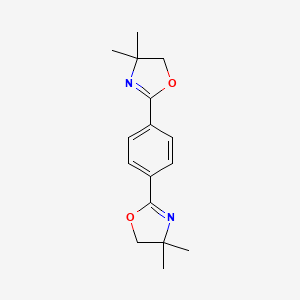

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene: is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . This compound is part of the oxazoline family, characterized by the presence of oxazoline rings attached to a benzene core. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-diaminobenzene with 2,2-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: Similar structure but with an ethane backbone instead of benzene.

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with oxazoline rings attached at the 1,3-positions of the benzene ring.

2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline: Contains a single oxazoline ring attached to an aniline group.

Uniqueness

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its symmetrical structure and the presence of two oxazoline rings, which enhance its stability and reactivity. This makes it particularly valuable in catalysis and coordination chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common method involves reacting 1,4-benzenedicarbonyl derivatives with 2-amino-2-methylpropanol under reflux in anhydrous ethanol with catalytic acetic acid. Key parameters include:

- Reagent stoichiometry : A 1:2 molar ratio of the dicarbonyl precursor to the amino alcohol ensures complete cyclization .

- Reaction time : Prolonged reflux (4–6 hours) improves oxazoline ring formation .

- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .

Post-synthesis, vacuum filtration and recrystallization from ethanol yield high-purity products (mp: 238–240°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- FT-IR : The C=N stretching vibration in the oxazoline rings appears as a strong absorption band near 1664–1694 cm⁻¹ , confirming successful cyclization .

- NMR : In 1H NMR, the oxazoline methyl groups resonate as singlets at δ 1.2–1.4 ppm , while aromatic protons appear as a singlet at δ 7.4–7.6 ppm due to symmetry .

- Mass spectrometry (ESI-MS) : The molecular ion peak at m/z 486.09 corresponds to the rhodium complex when the ligand is used in coordination chemistry, validating its structural integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol/acetic acid vapors.

- Storage : Store in airtight containers at room temperature, away from ignition sources (P210 precaution) .

Advanced Research Questions

Q. How does this ligand perform in asymmetric catalysis, and what structural features contribute to enantioselectivity?

The compound serves as a chiral pincer ligand in rhodium(I) complexes for enantioselective catalysis. Key structural advantages include:

- Rigid backbone : The benzene spacer enforces a planar geometry, enhancing substrate coordination .

- Steric effects : The 4,4-dimethyl groups on the oxazoline rings create a chiral pocket, favoring selective binding of prochiral substrates like alkenes .

In catalytic hydrogenation, enantiomeric excess (ee) values exceeding 90% are achievable with substrates such as α,β-unsaturated esters, as demonstrated by 13C NMR analysis of reaction products .

Q. What challenges arise in crystallographic studies of metal complexes containing this ligand, and how are they resolved?

- Disorder in crystal packing : The bulky oxazoline substituents often lead to disordered solvent molecules. Mitigate this by crystallizing at –20°C to slow lattice formation .

- Twinning : Use the SHELXL software for twin refinement, applying the BASF parameter to model overlapping domains .

- Data collection : High-resolution synchrotron data (≤0.8 Å) is recommended to resolve weak diffraction spots caused by ligand flexibility .

Q. How can researchers reconcile contradictory data in catalytic performance across different studies?

Discrepancies often stem from:

- Synthetic impurities : Trace ethanol or acetic acid residues from incomplete purification can poison catalytic sites. Validate purity via 1H NMR integration of methyl group signals .

- Solvent effects : Polar solvents like THF may stabilize alternative ligand conformations. Compare catalytic outcomes in toluene vs. dichloromethane to isolate solvent-dependent effects .

- Metal-ligand ratio : A 1:1 Rh:ligand ratio optimizes activity, while excess ligand can inhibit substrate access. Titrate metal precursors and monitor reaction progress via UV-Vis spectroscopy .

Q. Methodological Tables

Table 1: Key Spectral Data for Structural Validation

Table 2: Optimization of Catalytic Hydrogenation Conditions

| Parameter | Optimal Value | Impact on ee (%) |

|---|---|---|

| Solvent | Toluene | 92% |

| Temperature | 25°C | 89% |

| H₂ Pressure | 50 bar | 94% |

| Ligand:Rh Ratio | 1:1 | 91% |

Properties

IUPAC Name |

2-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-5-7-12(8-6-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATDZUUWVARTOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.